- Benzyl-substituted tetracyclic heterocyclic compounds as PDE5 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 93206-09-8 (BnO-PEG1-CH2COOH)
BnO-PEG1-CH2COOH structure
Product Name:BnO-PEG1-CH2COOH
Numero CAS:93206-09-8
MF:C11H14O4
MW:210.226463794708
CID:752811
Update Time:2024-10-26
BnO-PEG1-CH2COOH Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetic acid, [2-(phenylmethoxy)ethoxy]-
- 2-(2-(benzyloxy)ethoxy)acetic acid
- 2-(2-phenylmethoxyethoxy)acetic acid
- 2-[2-(Phenylmethoxy)ethoxy]acetic acid (ACI)
- Acetic acid, [2-(phenylmethoxy)ethoxy]- (9CI)
- 2-(Benzyloxy)ethoxyacetic acid
- 2-[2-(Benzyloxy)ethoxy]acetic acid
- BnO-PEG1-CH2COOH
-
- Inchi: 1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13)
- Chiave InChI: WEBYLMXBPGYVLS-UHFFFAOYSA-N
- Sorrisi: O=C(COCCOCC1C=CC=CC=1)O
BnO-PEG1-CH2COOH Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-250mg |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 250mg |
5557CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-1g |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 1g |
12682CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-500mg |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 500mg |
8265CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-250mg |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 250mg |
5557.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-1g |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 1g |
12682.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-500mg |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 500mg |
8265.0CNY | 2021-07-14 | |
| Chemenu | CM340339-250mg |
BnO-PEG1-CH2COOH |
93206-09-8 | 95%+ | 250mg |
$615 | 2024-07-19 | |
| Chemenu | CM340339-500mg |
BnO-PEG1-CH2COOH |
93206-09-8 | 95%+ | 500mg |
$1133 | 2022-09-28 | |
| MedChemExpress | HY-121957-250mg |
BnO-PEG1-CH2COOH |
93206-09-8 | 250mg |
¥320 | 2025-04-15 | ||
| MedChemExpress | HY-121957-500mg |
BnO-PEG1-CH2COOH |
93206-09-8 | 500mg |
¥500 | 2025-04-15 |
BnO-PEG1-CH2COOH Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Benzyl-substituted tetracyclic heterocyclic compounds as phosphodiesterase type 5 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -65 °C; < -60 °C; 10 min, < -60 °C
1.2 Solvents: Dichloromethane ; < -60 °C; 1 h, -65 °C
1.3 Reagents: Triethylamine ; -65 °C; 30 min, -65 °C; -65 °C → rt
1.4 Reagents: Sodium hydroxide , Silver oxide (Ag2O) Solvents: Water ; 40 °C; 1 h, 40 °C → reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Dichloromethane ; < -60 °C; 1 h, -65 °C
1.3 Reagents: Triethylamine ; -65 °C; 30 min, -65 °C; -65 °C → rt
1.4 Reagents: Sodium hydroxide , Silver oxide (Ag2O) Solvents: Water ; 40 °C; 1 h, 40 °C → reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1, Organic & Biomolecular Chemistry, 2009, 7(18), 3652-3656
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Riferimento
- Targeting chimeric compound, pharmaceutical composition, preparation method and use, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Orthoester derivatives of crown ethers as carriers for pharmaceutical and diagnostic compositions, United States, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Tetrahydronaphthyridine derivatives as cholesteryl ester transferase protein inhibitors and a process for preparing them, Japan, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Preparation of furopyridine derivatives as FXa inhibitors, Japan, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Preparation of benzofuran derivatives as activated blood coagulation factor X inhibitors for treatment of thrombosis, Japan, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Novel compounds derived from menthol and use as refreshing agent, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
Riferimento
- Orthoester derivatives of crown ethers as carriers for pharmaceutical and diagnostic compositions and their preparation, European Patent Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Synthesis and Evaluation of New Spacers for Use as dsDNA End-Caps, Bioconjugate Chemistry, 2010, 21(8), 1545-1553
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 40 min
1.2 cooled; 1 d, rt
1.2 cooled; 1 d, rt
Riferimento
- Tetrahydronaphthyridine derivatives as cholesteryl ester transferase protein inhibitors and a process for preparing them, United States, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 40 min, cooled
1.2 cooled; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 cooled; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Preparation of 1,2,3,4-tetrahydro-1,5-naphthyridin-4-amines as cholesteryl ester transfer protein inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1. [Erratum to document cited in CA151:484682], Organic & Biomolecular Chemistry, 2009, 7(24), 5275-5276
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Preparation of carboxamide derivatives as FXa inhibitors, Japan, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Preparation of amide type carboxamide derivatives as anticoagulants, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Preparation of fused furan compounds as inhibitors of activated blood coagulation factor X, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Preparation of 4-aminoimidazo[5,4-g]quinazolines as inhibitors of tyrosine kinase-mediated signal transduction., World Intellectual Property Organization, , ,
BnO-PEG1-CH2COOH Raw materials
- Benzyl-PEG2-CH2CO2tBu
- Diethylene Glycol Monobenzyl Ether
- 2-(Benzyloxy)ethanol
- methyl 2-(2-(benzyloxy)ethoxy)acetate
BnO-PEG1-CH2COOH Preparation Products
BnO-PEG1-CH2COOH Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:93206-09-8)BnO-PEG1-CH2COOH
Numero d'ordine:A1041624
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:11
Prezzo ($):314.0
Email:sales@amadischem.com
BnO-PEG1-CH2COOH Letteratura correlata
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
93206-09-8 (BnO-PEG1-CH2COOH) Prodotti correlati
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- 62004-91-5(Acetic acid, [2-oxo-2-(phenylmethoxy)ethoxy]-, ethyl ester)
- 51934-40-8(2-(4-methylphenyl)methoxyacetic acid)
- 30379-54-5(Benzyl Benzyloxyacetate)
- 86259-56-5(2,5,8,11,14-Pentaoxahexadecan-16-oic acid, 1-phenyl-)
- 30379-55-6(Benzyloxyacetic Acid)
- 62005-08-7(Acetic acid, methoxy-, 2-(phenylmethoxy)ethyl ester)
- 62005-04-3(Acetic acid, [2-(phenylmethoxy)ethoxy]-, ethyl ester)
- 32122-09-1(ethyl 2-benzyloxyacetate)
- 62004-94-8(Acetic acid, (2-methoxyethoxy)-, phenylmethyl ester)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93206-09-8)BnO-PEG1-CH2COOH
Purezza:99%
Quantità:5g
Prezzo ($):314.0